

# (Rac)-BAY-985: A Comprehensive Kinase Selectivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B10819312

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**(Rac)-BAY-985** is a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and I $\kappa$ B kinase  $\epsilon$  (IKBKE), key regulators of innate immunity and inflammatory signaling.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This technical guide provides an in-depth analysis of the selectivity profile of **(Rac)-BAY-985** against a broad spectrum of kinases, offering valuable insights for its application in research and drug development.

## Quantitative Kinase Selectivity Data

**(Rac)-BAY-985** demonstrates high potency for its primary targets, TBK1 and IKBKE, with IC<sub>50</sub> values in the low nanomolar range.[\[1\]](#)[\[3\]](#) While exhibiting a high degree of selectivity, measurable activity against a small number of off-target kinases has been observed across different screening panels. The following tables summarize the quantitative data on the inhibitory activity of **(Rac)-BAY-985** against its primary targets and key off-target kinases.

Table 1: Potency Against Primary Targets

| Target | Assay Type | ATP Concentration | IC50 (nM) | Reference    |
|--------|------------|-------------------|-----------|--------------|
| TBK1   | TR-FRET    | Low               | 1.5 - 2   | [1][3][4][5] |
| TBK1   | TR-FRET    | High              | 18 - 30   | [1][2]       |
| IKBKE  | TR-FRET    | Low               | 2         | [1][3]       |

Table 2: Off-Target Kinase Activity

| Kinase         | Screening Panel | Measurement | Value (nM) | Selectivity Fold (vs. TBK1 Low ATP) |
|----------------|-----------------|-------------|------------|-------------------------------------|
| FLT3           | Bayer Internal  | IC50        | 123        | ~75x                                |
| MAP2K5         | Bayer Internal  | IC50        | 847        | ~518x                               |
| MAP3K19        | DiscoverX       | Kd          | 9.6        | ~6x                                 |
| STK17A (DRAK1) | DiscoverX       | Kd          | 74         | ~49x                                |
| STK17A (DRAK1) | Eurofins        | IC50        | 310        | ~105x                               |
| RSK4           | Not Specified   | IC50        | 276        | Not Specified                       |
| ULK1           | Not Specified   | IC50        | 7930       | Not Specified                       |

## Experimental Protocols

The selectivity of **(Rac)-BAY-985** was determined using established in vitro kinase assay methodologies. The following protocols provide a detailed overview of the likely experimental setups.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay format is commonly used to measure the activity of purified kinases and the potency of their inhibitors.

**Principle:** The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for a FRET signal to occur.

#### Materials:

- Recombinant human TBK1 or IKBKE enzyme
- Biotinylated peptide substrate
- ATP
- **(Rac)-BAY-985** (or other test compounds)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Europium-labeled anti-phospho-substrate antibody
- Streptavidin-APC
- Stop/Detection Buffer (e.g., 20 mM EDTA in TR-FRET dilution buffer)
- 384-well low-volume plates
- TR-FRET compatible plate reader

#### Procedure:

- Prepare serial dilutions of **(Rac)-BAY-985** in DMSO and then dilute in assay buffer.
- Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

- Add the kinase enzyme (e.g., 2.5  $\mu$ L) to the wells.
- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP (e.g., 5  $\mu$ L). The final ATP concentration is typically set at or near the  $K_m$  for ATP for the specific kinase.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding the Stop/Detection Buffer containing the europium-labeled antibody and streptavidin-APC.
- Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the ratio of the acceptor to donor fluorescence.
- Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## **KINOMEscan™ Competition Binding Assay (DiscoverX/Eurofins)**

This high-throughput method assesses the binding affinity of a test compound to a large panel of kinases.

**Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

### Procedure:

- A panel of DNA-tagged kinases is prepared.

- The test compound (**(Rac)-BAY-985**) is incubated with the kinases and the immobilized ligand in a multi-well plate format.
- Kinases that are not inhibited by the test compound will bind to the immobilized ligand.
- The plate is washed to remove unbound kinases.
- The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
- The results are typically reported as percent of control (DMSO) binding or as a dissociation constant (Kd) derived from a dose-response curve.

## Signaling Pathways and Visualizations

**(Rac)-BAY-985** primarily targets the TBK1/IKBKE signaling axis, which plays a crucial role in the innate immune response, particularly in the activation of the transcription factors NF- $\kappa$ B and IRF3.



### TBK1/IKBKE Signaling Pathway Inhibition



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 4. (Rac)-BAY-985 | I $\kappa$ B/IKK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(Rac)-BAY-985: A Comprehensive Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10819312#rac-bay-985-selectivity-profile-against-other-kinases>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)